Azido-PEG4-THP
CAS No.: 145927-74-8
Cat. No.: VC16017572
Molecular Formula: C13H25N3O5
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145927-74-8 |
|---|---|
| Molecular Formula | C13H25N3O5 |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxane |
| Standard InChI | InChI=1S/C13H25N3O5/c14-16-15-4-6-17-7-8-18-9-10-19-11-12-21-13-3-1-2-5-20-13/h13H,1-12H2 |
| Standard InChI Key | OHGLMVYYEIWYEF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)OCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Azido-PEG4-THP is characterized by a modular structure comprising three key elements:
-
Azide Group (-N₃): Enables participation in copper-free click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), which is critical for bioconjugation .
-
PEG4 Spacer: A tetraethylene glycol chain that increases hydrophilicity, reduces steric hindrance, and improves solubility in biological matrices .
-
Trishydroxypyridinone (THP): A gallium-chelating moiety with high affinity for isotopes like ⁶⁸Ga and ⁶⁷Ga, enabling radiometal incorporation for diagnostic and therapeutic applications .
Table 1: Key Physicochemical Properties of Azido-PEG4-THP
While the exact molecular formula remains unspecified in available literature, its structure is analogous to related THP-PEG conjugates described in radiopharmaceutical studies . The PEG4 spacer’s length (16 atoms, ~17.7 Å) balances solubility and steric effects, making it suitable for in vivo applications .
Synthesis and Characterization
Synthetic Pathways
Azido-PEG4-THP is synthesized through multi-step organic reactions:
-
PEG4 Spacer Incorporation: A tetraethylene glycol derivative is functionalized with an azide group at one terminus, typically using azidation reagents like sodium azide .
-
THP Conjugation: The hydroxyl groups of trishydroxypyridinone are activated (e.g., using carbodiimides like EDC) and coupled to the PEG4-azide backbone, forming stable amide or ester linkages .
-
Purification: Chromatographic techniques (HPLC) ensure >95% purity, critical for biomedical applications .
Analytical Validation
-
Spectroscopic Data: NMR (¹H, ¹³C) and mass spectrometry validate structural integrity .
-
Log D Value: Experimental log D₇.₄ of [⁶⁸Ga]Ga-THP-Tz is -0.44 ± 0.03, indicating moderate lipophilicity conducive to hepatic clearance .
Applications in Biomedical Research
Pretargeted Imaging with Gallium Isotopes
Azido-PEG4-THP’s THP moiety chelates ⁶⁸Ga (t₁/₂ = 68 minutes), enabling positron emission tomography (PET) imaging. In a landmark study, TCO-functionalized PEGylated liposomes were radiolabeled with [⁶⁸Ga]Ga-THP-Tz in vivo, achieving selective uptake in hepatic and splenic tissues (Fig. 1) . This pretargeting strategy avoids prolonged isotope circulation, reducing off-target radiation exposure.
Drug Delivery System Functionalization
The azide group allows conjugation to alkyne-modified antibodies or nanoparticles via SPAAC. For example, TCO-PEG-liposomes tagged with Azido-PEG4-THP showed enhanced tumor accumulation in murine fibrosarcoma models, though radiolabeling efficiency was higher in reticuloendothelial organs than tumors .
Comparative Advantages Over Competing Reagents
-
vs. DOTA-Based Chelators: THP exhibits faster gallium complexation kinetics (minutes vs. hours) and higher stability at physiological pH .
-
vs. NHS Esters: TFP esters (used in analogous PEG4-azides) offer superior hydrolytic stability and reactivity at pH 7.5–8.0 .
Pharmacokinetics and Biodistribution
In Vivo Behavior
-
Clearance Pathway: Hepatic (log D-dependent) with minor renal excretion .
-
Tumor Uptake: Limited in WEHI-164 models, suggesting need for enhanced targeting ligands .
-
Biodistribution Data (1 h post-injection):
Stability Profile
[⁶⁸Ga]Ga-THP-TZ remains >90% intact in human serum after 4 hours, outperforming DOTA conjugates in acidic tumor microenvironments .
| Supplier | Location | Purity | Price Range (per 100 mg) |
|---|---|---|---|
| Wuhan Borenpharm Co., Ltd | China | >95% | $200–$300 |
| Shanghai Jiange Chemical | China | >90% | $180–$280 |
| Beijing Jin Ming Biotech | China | >98% | $250–$350 |
| MedChemExpress (MCE) | Global | >95% | $300–$400 |
Challenges and Future Directions
-
Synthetic Complexity: Multi-step synthesis raises production costs, necessitating streamlined protocols.
-
Tumor Targeting: Low tumor uptake in current studies suggests the need for dual-targeting strategies (e.g., folate conjugation).
-
Expanded Isotope Compatibility: Exploring ¹⁷⁷Lu or ²²⁵Ac chelation for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume